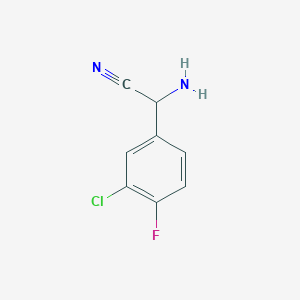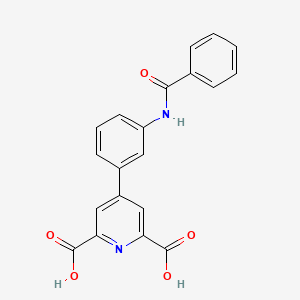
(S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a methyl group, and a fluorine atom attached to a benzoic acid moiety, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the benzoic acid derivative:
Introduction of the amino group: The amino group is introduced via nucleophilic substitution, often using an amine source such as ammonia or an amine derivative.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield various amine derivatives.
科学研究应用
(S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group may form hydrogen bonds or ionic interactions with the target, while the fluorine atom may enhance binding affinity through hydrophobic interactions. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (S)-2-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
- (S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline hydrochloride
- 2-Amino-2-methyl-1-propanol
Uniqueness
(S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the benzoic acid ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC 名称 |
3-[(1S)-1-amino-2-methylpropyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-6(2)10(13)8-5-7(11(14)15)3-4-9(8)12/h3-6,10H,13H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI 键 |
MZCPNCODRHJANN-JTQLQIEISA-N |
手性 SMILES |
CC(C)[C@@H](C1=C(C=CC(=C1)C(=O)O)F)N |
规范 SMILES |
CC(C)C(C1=C(C=CC(=C1)C(=O)O)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13051345.png)


![3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13051358.png)


![6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B13051396.png)





![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl](/img/structure/B13051428.png)
